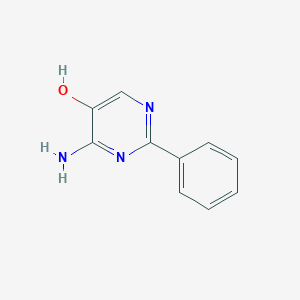
4-Amino-2-phenylpyrimidin-5-ol
Description
4-Amino-2-phenylpyrimidin-5-ol is a pyrimidine derivative characterized by a hydroxyl group at position 5, an amino group at position 4, and a phenyl substituent at position 2. Pyrimidine scaffolds are central to medicinal chemistry due to their role in nucleic acids and enzyme inhibition.
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
4-amino-2-phenylpyrimidin-5-ol |
InChI |
InChI=1S/C10H9N3O/c11-9-8(14)6-12-10(13-9)7-4-2-1-3-5-7/h1-6,14H,(H2,11,12,13) |
InChI Key |
FEFGECOLZQMWMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-phenylpyrimidin-5-ol typically involves the cyclization of acyclic starting materials. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-phenylpyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
4-Amino-2-phenylpyrimidin-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Research has indicated its potential as an anti-inflammatory and antiplasmodial agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-phenylpyrimidin-5-ol involves its interaction with specific molecular targets. For instance, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins . This inhibition can lead to decreased inflammation and pain.
Comparison with Similar Compounds
Key Research Findings
- Electronic Effects: Electron-donating groups (e.g., -NH₂, -OH) in this compound increase electron density at the pyrimidine ring, enhancing nucleophilic aromatic substitution reactivity compared to electron-withdrawing substituents (e.g., -Cl, -F) .
- Biological Selectivity: Derivatives with para-substituted phenyl groups (e.g., 4-methoxyphenoxy in ) exhibit improved selectivity for fungal targets over bacterial ones, unlike the parent compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


